![molecular formula C13H24O B14236067 1-Methyl-13-oxabicyclo[10.1.0]tridecane CAS No. 311311-37-2](/img/structure/B14236067.png)
1-Methyl-13-oxabicyclo[10.1.0]tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-13-oxabicyclo[1010]tridecane is an organic compound with a unique bicyclic structure It is characterized by a 13-membered ring system that includes an oxygen atom, making it a member of the oxabicyclo family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-13-oxabicyclo[10.1.0]tridecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the epoxidation of cyclododecene, followed by methylation. The reaction conditions often require the use of catalysts such as peracids for the epoxidation step and methylating agents like methyl iodide for the methylation step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and distillation are commonly employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-13-oxabicyclo[10.1.0]tridecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., am
Propriétés
Numéro CAS |
311311-37-2 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-methyl-13-oxabicyclo[10.1.0]tridecane |
InChI |
InChI=1S/C13H24O/c1-13-11-9-7-5-3-2-4-6-8-10-12(13)14-13/h12H,2-11H2,1H3 |
Clé InChI |
SLEZVOMJRUAPRE-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCCCCCCCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)


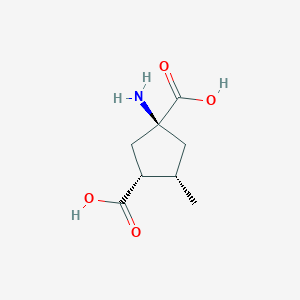
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
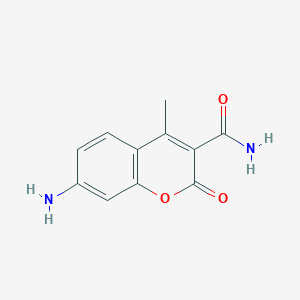
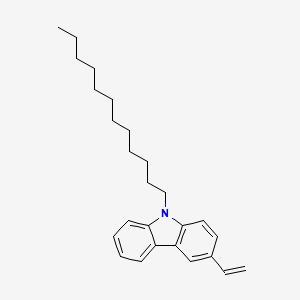
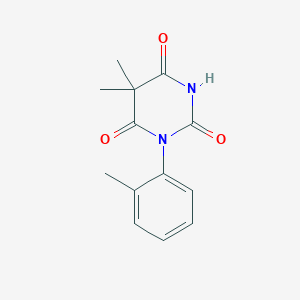
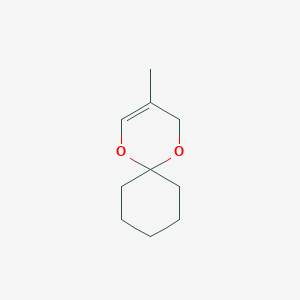
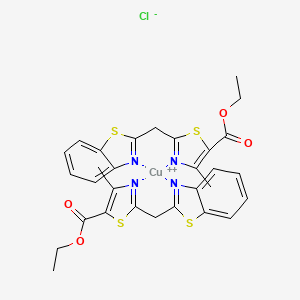
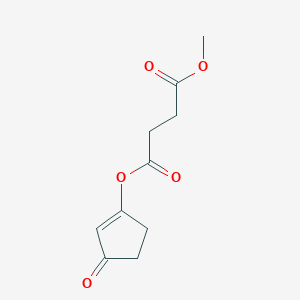

![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
